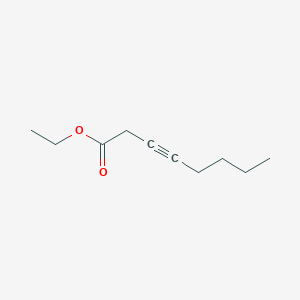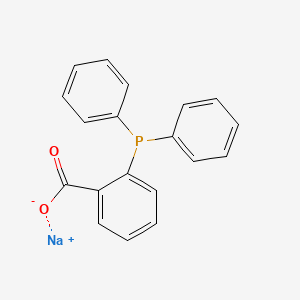![molecular formula C24H29N3O6 B14674199 N-[(Benzyloxy)carbonyl]-L-valyl-L-phenylalanylglycine CAS No. 33385-85-2](/img/structure/B14674199.png)
N-[(Benzyloxy)carbonyl]-L-valyl-L-phenylalanylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Benzyloxy)carbonyl]-L-valyl-L-phenylalanylglycine is a synthetic peptide derivative. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino terminus of the peptide chain. This compound is often used in peptide synthesis and research due to its stability and ease of handling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-valyl-L-phenylalanylglycine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of L-valine using the benzyloxycarbonyl (Cbz) group. This is followed by the coupling of L-phenylalanine and glycine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction conditions usually involve anhydrous solvents like dichloromethane (DCM) and are carried out under inert atmosphere to prevent moisture interference.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient coupling of amino acids. The use of high-purity reagents and solvents ensures the production of high-quality peptides suitable for research and pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-valyl-L-phenylalanylglycine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can be used to remove protecting groups or reduce disulfide bonds.
Substitution: Nucleophilic substitution reactions can modify the side chains of the amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in buffered solutions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific modifications being made. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield deprotected peptides.
Applications De Recherche Scientifique
N-[(Benzyloxy)carbonyl]-L-valyl-L-phenylalanylglycine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Employed in studies of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-valyl-L-phenylalanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group provides stability and prevents premature degradation of the peptide. Upon reaching the target site, the protecting group can be removed, allowing the peptide to exert its biological effects. The specific pathways involved depend on the nature of the peptide and its intended application.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: A tripeptide with a similar benzyloxycarbonyl protecting group, used as a proteasome inhibitor.
N-benzyloxycarbonyl-L-proline: Another peptide derivative with a benzyloxycarbonyl group, used in the synthesis of other peptides.
Uniqueness
N-[(Benzyloxy)carbonyl]-L-valyl-L-phenylalanylglycine is unique due to its specific sequence of amino acids and the presence of the benzyloxycarbonyl protecting group. This combination provides stability and allows for targeted modifications, making it a valuable tool in peptide synthesis and research.
Propriétés
Numéro CAS |
33385-85-2 |
|---|---|
Formule moléculaire |
C24H29N3O6 |
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C24H29N3O6/c1-16(2)21(27-24(32)33-15-18-11-7-4-8-12-18)23(31)26-19(22(30)25-14-20(28)29)13-17-9-5-3-6-10-17/h3-12,16,19,21H,13-15H2,1-2H3,(H,25,30)(H,26,31)(H,27,32)(H,28,29)/t19-,21-/m0/s1 |
Clé InChI |
PUNPRWVTNSBUQT-FPOVZHCZSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


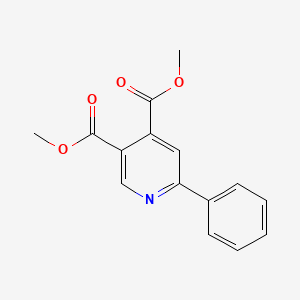
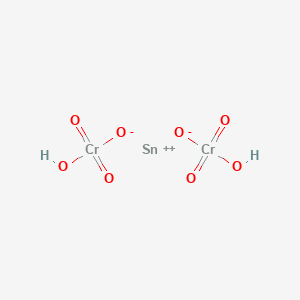
![Hexyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14674121.png)

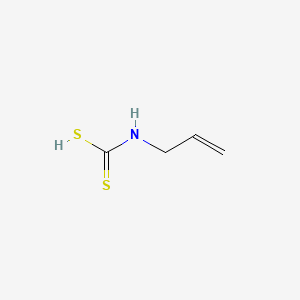
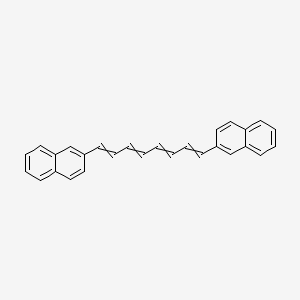
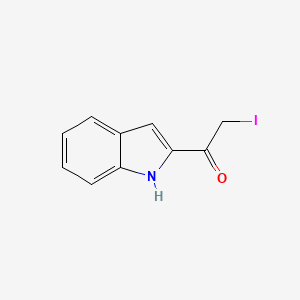
![10-Methoxy-1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-one](/img/structure/B14674156.png)

